Angiopep-2 TFA

Description

Significance of Angiopep-2 in Central Nervous System Drug Delivery Research

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier poses a major challenge to the delivery of therapeutic agents to the brain. Angiopep-2 has garnered considerable attention for its capacity to overcome this obstacle. nih.govnih.govmdpi.com By utilizing receptor-mediated transcytosis, Angiopep-2 can transport various payloads, including small molecules and larger biologics, into the brain parenchyma. nih.govnih.govmdpi.com This has made it a valuable tool in preclinical studies for a variety of CNS diseases, including brain tumors and neurodegenerative disorders. The conjugation of therapeutic agents to Angiopep-2 has been shown to significantly enhance their brain penetration and efficacy in animal models. medchemexpress.com

Below is a table summarizing the key physicochemical properties of Angiopep-2.

| Property | Value |

| Amino Acid Sequence | TFFYGGSRGKRNNFKTEEY |

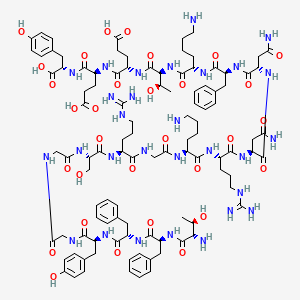

| Molecular Formula | C104H149N29O31 |

| Molecular Weight | 2301.5 g/mol |

| Synonyms | Angiopep-2 TFA |

Overview of Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Targeting with Angiopep-2

The mechanism by which Angiopep-2 crosses the blood-brain barrier is primarily through its interaction with the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1). nih.govnih.gov LRP1 is a large endocytic receptor expressed on the surface of brain capillary endothelial cells, the primary constituents of the BBB. nih.govnih.gov Angiopep-2 acts as a ligand for LRP1, and upon binding, the Angiopep-2/LRP1 complex is internalized into the endothelial cells via endocytosis. creative-peptides.com Subsequently, the complex is transported across the cell and released into the brain parenchyma. creative-peptides.com This process of receptor-mediated transcytosis is a highly efficient pathway for transporting molecules into the brain. nih.gov

Research has shown that the binding of Angiopep-2 to LRP1 is a crucial step in its brain-penetrating ability. Studies using rat brain endothelial cells (RBE4) have demonstrated that the uptake of Angiopep-2 involves a saturable mechanism with an apparent affinity (Kd) of approximately 313 nM, which is consistent with receptor-mediated transport. nih.gov Furthermore, the interaction of Angiopep-2 with LRP1 has been investigated using techniques such as surface plasmon resonance (SPR), confirming a direct binding between the peptide and the receptor. aacrjournals.org

Role of Trifluoroacetic Acid (TFA) in Angiopep-2 Peptide Synthesis and Research Implications

Trifluoroacetic acid (TFA) is a key reagent in the solid-phase peptide synthesis (SPPS) of Angiopep-2 and other peptides. nih.govpeptide.comwpmucdn.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. After the desired sequence is assembled, TFA is used in a final "cleavage" step to detach the synthesized peptide from the resin and to remove protecting groups from the amino acid side chains. nih.govpeptide.comwpmucdn.com

The use of TFA is critical for obtaining the final, functional Angiopep-2 peptide. However, it is important to note that the final product is often a TFA salt of the peptide. novoprolabs.com The presence of residual TFA can have implications for research applications. For instance, TFA can influence cellular experiments and may interfere with certain analytical techniques. novoprolabs.com Therefore, for sensitive in vitro and in vivo studies, it is often necessary to remove or exchange the TFA counter-ion. novoprolabs.com The mechanism of TFA cleavage involves the protonation of the acid-labile protecting groups and the linker to the solid support, leading to their removal and the release of the free peptide. nih.govwpmucdn.com

Historical Context and Evolution of Angiopep-2 as a Brain Delivery Vector

The development of Angiopep-2 as a brain delivery vector is rooted in the broader field of peptide-based drug delivery strategies aimed at overcoming the blood-brain barrier. The concept of using chimeric peptides, which combine a non-transportable drug with a transportable vector, has been a key area of research. nih.gov

The journey of Angiopep-2 can be traced back to the identification of peptides derived from the Kunitz domain of aprotinin (B3435010) that exhibited the ability to cross the BBB. Through structure-activity relationship studies, Angiopep-2 was identified as a particularly efficient brain shuttle. This led to the development of drug conjugates, such as ANG1005, which is a conjugate of Angiopep-2 and the chemotherapy drug paclitaxel (B517696). medchemexpress.com Clinical trials have since been conducted to evaluate the efficacy of such conjugates in treating brain tumors. researchgate.net The evolution of Angiopep-2 continues with ongoing research into its use with various nanoparticles and other drug delivery systems to further enhance its therapeutic potential for a wide range of CNS disorders. nih.govnih.govmdpi.com

The following table provides a summary of key milestones in the development of Angiopep-2.

| Year/Period | Milestone | Key Finding/Development |

| Early 2000s | Identification of Kunitz-domain derived peptides | Discovery of peptides capable of crossing the blood-brain barrier. |

| Mid 2000s | Optimization and selection of Angiopep-2 | Angiopep-2 identified as a highly efficient brain shuttle vector. |

| Late 2000s | Development of Angiopep-2 drug conjugates | Creation of ANG1005 (Angiopep-2-paclitaxel conjugate) for brain tumor therapy. medchemexpress.com |

| 2010s | Preclinical and Clinical Studies | Extensive in vitro and in vivo studies demonstrating the efficacy of Angiopep-2 based therapies, leading to clinical trials. researchgate.net |

| Present | Expansion of Angiopep-2 applications | Research into the use of Angiopep-2 with nanoparticles and other advanced drug delivery systems for various CNS diseases. nih.govnih.govmdpi.com |

Structure

2D Structure

Properties

Molecular Formula |

C104H149N29O31 |

|---|---|

Molecular Weight |

2301.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C104H149N29O31/c1-55(135)85(109)100(161)131-73(46-59-22-10-5-11-23-59)96(157)127-72(45-58-20-8-4-9-21-58)95(156)126-70(47-60-28-32-62(137)33-29-60)88(149)117-51-80(141)116-52-81(142)120-77(54-134)99(160)121-64(26-16-42-114-103(110)111)87(148)118-53-82(143)119-65(24-12-14-40-105)89(150)122-67(27-17-43-115-104(112)113)90(151)129-74(49-78(107)139)98(159)130-75(50-79(108)140)97(158)128-71(44-57-18-6-3-7-19-57)94(155)123-66(25-13-15-41-106)93(154)133-86(56(2)136)101(162)125-69(37-39-84(146)147)91(152)124-68(36-38-83(144)145)92(153)132-76(102(163)164)48-61-30-34-63(138)35-31-61/h3-11,18-23,28-35,55-56,64-77,85-86,134-138H,12-17,24-27,36-54,105-106,109H2,1-2H3,(H2,107,139)(H2,108,140)(H,116,141)(H,117,149)(H,118,148)(H,119,143)(H,120,142)(H,121,160)(H,122,150)(H,123,155)(H,124,152)(H,125,162)(H,126,156)(H,127,157)(H,128,158)(H,129,151)(H,130,159)(H,131,161)(H,132,153)(H,133,154)(H,144,145)(H,146,147)(H,163,164)(H4,110,111,114)(H4,112,113,115)/t55-,56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,85+,86+/m1/s1 |

InChI Key |

RCVVJXYDPKEONQ-JVFWYHQTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N)O |

Origin of Product |

United States |

Angiopep 2 Peptide Synthesis and Chemical Modification Methodologies

Solid-Phase Peptide Synthesis (SPPS) Strategies for Angiopep-2 Derivatives

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing Angiopep-2 and its analogues. This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. creative-peptides.comnih.gov

Fmoc/tBu Chemistry and Resin-Based Synthesis

The most prevalent strategy for Angiopep-2 synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govnih.gov In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). nih.gov

The synthesis typically commences on a solid support, such as Wang resin, which results in a C-terminal carboxyl group upon cleavage. nih.govnih.gov The process involves a series of cycles, each consisting of two main steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govsemanticscholar.org To prevent side reactions like succinimide (B58015) formation, especially after asparagine residues, a modified deprotection mixture containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and HOBt (Hydroxybenzotriazole) may be used. nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus. Common coupling agents include combinations like DIC (N,N'-diisopropylcarbodiimide) with HOBt or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine). nih.govnih.gov

This cycle is repeated until the full 19-amino acid sequence of Angiopep-2 is assembled. nih.gov

Table 1: Reagents in Fmoc/tBu Synthesis of Angiopep-2 Derivatives

| Reagent Type | Example(s) | Function | Reference(s) |

|---|---|---|---|

| Solid Support | Wang Resin, NovaSyn® TGR resin | Insoluble support for peptide chain assembly. | nih.govsemanticscholar.org |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group; removed by base. | nih.gov |

| Side-Chain Protecting Groups | tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (Trityl), Pbf (Pentamethyldihydrobenzofuran) | Protects reactive amino acid side chains; removed by acid. | nih.gov |

| Fmoc Deprotection Agent | Piperidine in DMF, Piperazine in DMF | Removes the Fmoc group to allow for the next coupling step. | nih.gov |

| Coupling Agents | DIC/HOBt, HBTU/DIPEA, HCTU | Facilitate the formation of the peptide bond. | nih.govnih.govsemanticscholar.org |

Cleavage and Deprotection Protocols Involving Trifluoroacetic Acid

Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically accomplished in a single step using a strong acid cocktail, with Trifluoroacetic Acid (TFA) as the primary component. rsc.orgresearchgate.net

A common cleavage cocktail consists of 95% TFA mixed with various scavengers. nih.gov These scavengers are crucial for quenching the highly reactive cationic species generated during the removal of protecting groups (like tBu), thus preventing unwanted side reactions with sensitive amino acid residues such as tryptophan, methionine, and cysteine.

Commonly used scavengers include:

Triisopropylsilane (TIS) : Captures carbocations. nih.gov

Water : Acts as a scavenger and helps in the hydrolysis of the ester linkage to the resin. nih.gov

Phenol and Thioanisole : Protect tyrosine and tryptophan residues. semanticscholar.org

2,2'-(Ethylenedioxy)diethanethiol (DODT) : Another scavenger used to prevent side reactions. semanticscholar.org

The crude peptide is then typically precipitated from the cleavage mixture using cold diethyl ether, washed, and lyophilized before purification by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govsemanticscholar.org The use of TFA results in the peptide being isolated as a TFA salt, which may require removal for certain biological applications. novoprolabs.comnovoprolabs.comnovoprolabs.com

Microwave-Assisted Peptide Synthesis Techniques

To expedite the synthesis of Angiopep-2, microwave-assisted peptide synthesis (MA-SPPS) can be employed. nih.govsemanticscholar.org Microwave irradiation significantly accelerates both the deprotection and coupling steps of SPPS, reducing the time required for each cycle from hours to minutes. mdpi.comrsc.org This acceleration is due to the efficient and uniform heating of the reaction mixture. mdpi.com

Automated microwave peptide synthesizers, such as the CEM Liberty Blue, are used to perform the synthesis of Angiopep-2 and its derivatives. nih.gov This technology allows for precise temperature control, minimizing the risk of side reactions that can occur at elevated temperatures and leading to higher purity of the crude peptide product compared to conventional methods. semanticscholar.org

Chemical Functionalization and Derivatization Approaches

The ability to chemically modify Angiopep-2 is essential for its use as a delivery vector. Functionalization allows for the attachment of various payloads, such as small molecule drugs, antibodies, or nanoparticles. chemrxiv.orgrsc.org

N-Terminal Modification Strategies

The N-terminus of Angiopep-2 is a primary site for modification. researchgate.net Specific strategies are required to ensure that functionalization occurs exclusively at the N-terminal α-amino group without affecting the ε-amino groups of the two lysine (B10760008) residues within the sequence.

One approach involves replacing the standard N-terminal Fmoc group with a Boc (tert-butyloxycarbonyl) group while the peptide is on the resin. rsc.orgrsc.org The lysine side chains can be protected with a different group, such as Fmoc. After the peptide is cleaved from the resin using TFA (which removes the Boc group), a functional moiety can be installed on the now-free N-terminus in the liquid phase. rsc.orgrsc.org For example, a DBCO-NHS ester can be used to attach a dibenzocyclooctyne (DBCO) group for subsequent click chemistry reactions. rsc.orgrsc.org

Other N-terminal modifications include the attachment of:

Boron-containing moieties : For applications in boron neutron capture therapy (BNCT), Angiopep-2 has been modified at its N-terminus with agents like 4-carboxyphenylboronic acid. nih.govaacrjournals.org

Linkers for bioconjugation : A 2-pyridinecarboxaldehyde (B72084) (2PCA) derivative has been specifically attached to the N-terminus of Angiopep-2 to create a reactive handle for subsequent strain-promoted azide-alkyne cycloaddition. rsc.org

These targeted modifications are crucial for developing well-defined Angiopep-2 conjugates with optimized properties for therapeutic and diagnostic applications.

Integration of Specific Linkers and Reactive Moieties (e.g., Dibenzocyclooctyne, Propargyl-modified)

To facilitate the attachment of Angiopep-2 to other molecules, particularly through bioorthogonal chemistry, reactive moieties like dibenzocyclooctyne (DBCO) and propargyl groups are integrated into the peptide's structure.

Dibenzocyclooctyne (DBCO) Integration

DBCO is a strained alkyne used for copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and can be performed in biological systems without the need for a toxic copper catalyst. The integration of a DBCO moiety onto Angiopep-2 allows it to be easily conjugated to molecules bearing an azide (B81097) group.

A common strategy involves installing the DBCO group at the N-terminus of the peptide. rsc.orgnih.gov However, this presents a chemical challenge because the DBCO group is unstable in the presence of strong acids like the 95% TFA solution typically used to cleave the finished peptide from the resin in Fmoc-based synthesis. rsc.org To overcome this, a modified synthetic route is employed:

On the resin, the N-terminal Fmoc group of the fully assembled Angiopep-2 is removed.

The newly freed N-terminal amine is then protected with a Boc (tert-butyloxycarbonyl) group.

The peptide is cleaved from the resin using 95% TFA. This strong acid removes the Boc group and all other acid-labile side-chain protecting groups, but the DBCO group has not yet been introduced.

Finally, the DBCO group is attached to the N-terminus of the purified peptide in the liquid phase using a DBCO-NHS ester (N-hydroxysuccinimide ester), which reacts specifically with the primary amine at the N-terminus. rsc.orgnih.gov

Propargyl-modified Angiopep-2

The introduction of a terminal alkyne, such as a propargyl group, prepares Angiopep-2 for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another powerful click chemistry reaction. semanticscholar.orgrsc.org This modification is typically achieved by incorporating a propargyl-containing amino acid, like propargylglycine (B1618536), into the peptide sequence during SPPS.

In one reported synthesis, propargylglycine was incorporated at the C-terminus (position 20, as an addition to the natural sequence) of a modified Angiopep-2 sequence (TFFYGGSRGKRNNFKTEEYG). semanticscholar.org This provided a terminal alkyne handle for subsequent CuAAC reactions, for example, to conjugate the peptide to azide-functionalized graphene oxide. semanticscholar.orgrsc.orgrsc.org The synthesis utilized a microwave peptide synthesizer, and the ε-amino group of lysine at position 15 was protected with a Dde group, which is another type of protecting group that allows for selective functionalization. semanticscholar.org

| Research Finding | Modification | Linker/Moiety | Purpose/Application |

| Homogeneous antibody conjugates rsc.orgnih.gov | N-terminal modification | Dibenzocyclooctyne (DBCO) | Strain-promoted azide-alkyne cycloaddition (SPAAC) for antibody conjugation. rsc.orgnih.gov |

| Functionalized graphene oxide semanticscholar.orgrsc.org | C-terminal addition | Propargylglycine | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for nanomaterial conjugation. semanticscholar.orgrsc.org |

| Site-specific drug conjugation nih.gov | Side-chain of ¹⁵Lys | Glutaric or Succinic Acid | Provides a point of attachment for drug molecules via ester bonds. nih.gov |

This table presents detailed research findings on the chemical modification of Angiopep-2 for the integration of specific linkers and reactive moieties.

Molecular Mechanisms of Angiopep 2 Mediated Blood Brain Barrier Transcytosis and Receptor Interaction

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) as the Primary Receptor for Angiopep-2

LRP1 is a large, multi-functional transmembrane protein that belongs to the low-density lipoprotein receptor family. mdpi.comnih.gov It is involved in the endocytosis and signaling of a wide variety of ligands, playing a crucial role in various physiological processes, including lipoprotein metabolism and clearance of proteinases. nih.gov The function of Angiopep-2 as a brain-penetrating peptide is intrinsically linked to its ability to hijack the LRP1-mediated transport pathway. nih.gov

The efficacy of Angiopep-2 as a targeting ligand stems from the expression profile of its primary receptor, LRP1. LRP1 is significantly expressed on the endothelial cells that constitute the brain microvasculature, the very cells that form the BBB. nih.govnih.gov This expression on brain capillary endothelial cells makes LRP1 an ideal target for shuttling molecules from the bloodstream into the brain parenchyma. nih.govresearchgate.net

Furthermore, LRP1 is often overexpressed on the surface of glioma cells, the most common and aggressive type of malignant brain tumor. mdpi.comnih.govfrontiersin.org Studies have shown significantly higher levels of LRP1 mRNA and protein in glioblastoma (GBM) compared to low-grade gliomas and normal brain tissue. frontiersin.org This dual expression pattern on both the BBB and glioma cells gives Angiopep-2 a dual-targeting advantage: it can first facilitate transport across the BBB and then selectively bind to glioma cells within the brain. mdpi.com While LRP1 is expressed in various cells, its levels in normal brain endothelium are relatively low but sufficient to facilitate transport, whereas its upregulation in glioma cells provides a specific target for accumulation. mdpi.comfrontiersin.orgnih.gov

Angiopep-2 crosses the blood-brain barrier via a physiological process known as receptor-mediated transcytosis (RMT). mdpi.comfrontiersin.org This "Trojan horse" strategy involves a multi-step process:

Binding: Angiopep-2, circulating in the bloodstream, binds to the LRP1 receptor on the luminal (blood-facing) surface of the brain capillary endothelial cells. researchgate.net

Endocytosis: This binding event triggers the invagination of the cell membrane, engulfing the Angiopep-2/LRP1 complex into an intracellular vesicle through endocytosis. frontiersin.orgresearchgate.net

Intracellular Trafficking: The vesicle is then transported through the cytoplasm of the endothelial cell, from the luminal side to the abluminal (brain-facing) side. mdpi.comfrontiersin.org This process avoids lysosomal degradation, where the cargo would otherwise be destroyed. chemrxiv.org

Exocytosis: Upon reaching the abluminal membrane, the vesicle fuses with it, releasing Angiopep-2 (and its attached cargo) into the brain's extracellular space. mdpi.comresearchgate.net

Receptor Recycling: The LRP1 receptor is then recycled back to the luminal membrane to facilitate further transport. nih.gov

This entire process allows Angiopep-2 to effectively bypass the tight junctions of the BBB and deliver therapeutic agents directly into the brain parenchyma. nih.gov

Molecular Interaction Analysis of Angiopep-2 with LRP1

The specific and high-affinity binding between Angiopep-2 and LRP1 is the molecular foundation of its transport efficiency. This interaction has been investigated through computational methods like molecular docking to understand the precise binding modes and energetic favorability.

LRP1 possesses four ligand-binding clusters, with clusters II and III being the most critical for ligand interaction. nih.govresearchgate.net Molecular docking studies have focused on the complement-type repeats (CR) within these clusters, specifically CR56 (from cluster II) and CR17 (from cluster III), as major interaction sites for LRP1 ligands. mdpi.comnih.govmdpi.com

Docking simulations revealed that Angiopep-2 binds to both CR56 and CR17 with high binding energy, indicating a strong and stable interaction. nih.govnih.gov The binding to CR56 is considered particularly significant for transcytosis. This is because the interaction involves residue Asp929 of LRP1, which is also involved in binding the Receptor-Associated Protein (RAP). mdpi.comnih.gov RAP plays a role in receptor recycling to the cell surface, and by mimicking this interaction, Angiopep-2 may effectively trigger the transcytosis mechanism. mdpi.comnih.gov The binding to CR17 is described as less site-specific but is implicated in the internalization process, similar to how apolipoproteins are internalized by glioma cells. nih.govresearchgate.net

| LRP1 Domain | Binding Characteristics | Significance |

|---|---|---|

| CR56 | High, site-specific binding energy. Interacts with LRP-1 residue 929ASP. | Mimics RAP protein interaction, triggering receptor recycling and transcytosis. mdpi.comnih.gov |

| CR17 | Less site-specific with multiple probable binding sites. | Involved in lipoprotein internalization, resembling the avidity effect of ApoE internalization in glioma cells. nih.govresearchgate.net |

Molecular docking analyses have shown that the interaction between Angiopep-2 and LRP1 is not limited to a small portion of the peptide. Instead, a majority of the 19 amino acid residues in Angiopep-2 are involved in the binding to both the CR56 and CR17 domains of LRP1. mdpi.comnih.govnih.gov This extensive interaction contributes to the high binding energy observed in simulations. nih.gov

While many residues participate, certain amino acids play crucial roles. The binding to the CR17 domain, for instance, has been shown to involve the lysine (B10760008) (Lys) residue of Angiopep-2. nih.govresearchgate.net The interaction with the CR56 domain involves electrostatic clashes and pi-interactions with various residues, including Arginine (Arg) and Aspartic acid (Asp). nih.gov The involvement of nearly all of Angiopep-2's residues in the binding process is a result of its design, which was derived from comparing sequences of natural LRP1 substrates. nih.gov

| LRP1 Domain | Interacting Angiopep-2 Residues/Characteristics | Type of Interaction |

|---|---|---|

| CR56 | Majority of the 19 residues, including Arginine (Arg) and Aspartic acid (Asp). nih.gov | Electrostatic clashes, Pi-interactions. nih.gov |

| CR17 | Majority of the 19 residues, with a notable involvement of Lysine (Lys). nih.govresearchgate.net | Less site-specific, avidity-based binding. nih.gov |

Factors Influencing Angiopep-2 Transcytosis Efficacy

Several factors can modulate the efficiency of Angiopep-2-mediated transcytosis across the BBB. One critical factor is the stability of the peptide itself. Angiopep-2 is susceptible to proteolysis by enzymes in the blood, which can reduce the amount of intact peptide available to bind to LRP1. researchgate.net The development of proteolytically resistant isomers, such as the retro-inverso form (D-Angiopep-2), has been explored to enhance stability and, consequently, brain uptake. researchgate.net

Another significant factor is the way Angiopep-2 is presented to the receptor, particularly when used as a targeting ligand for nanoparticles. The density of Angiopep-2 on the surface of a nanoparticle can influence its interaction with LRP1 and its subsequent transport. biorxiv.org Studies suggest that an optimal surface density exists to maximize BBB penetration, as too high a density may not necessarily lead to better outcomes. biorxiv.org Furthermore, the length of the linker used to attach Angiopep-2 to a carrier system, such as a liposome (B1194612), can impact its ability to interact with LRP1; a shorter linker was found to improve interaction with brain endothelial cells. jst.go.jp Finally, even when conjugated, ensuring that the key residues of Angiopep-2 remain available for binding to LRP1 is crucial for maintaining its transcytosis function. nih.govresearchgate.net

Impact of Angiopep-2 Surface Density on Permeability

The density of Angiopep-2 on the surface of nanocarriers plays a critical role in their ability to permeate the blood-brain barrier. Research indicates a complex and nuanced relationship between Angiopep-2 surface density and BBB penetration. biorxiv.orgbiorxiv.org While a higher density of Angiopep-2 can lead to increased association with and uptake by brain endothelial cells, it does not always translate to enhanced transport across the barrier. biorxiv.orgbiorxiv.org

In vitro studies using 2D cell cultures have demonstrated a positive correlation between Angiopep-2 surface density and the association of nanoparticles with human cerebral microvascular endothelial cells (hCMEC/D3). biorxiv.orgresearchgate.net However, experiments using a Transwell model, which simulates the BBB in a static environment, have shown an inverse relationship, where higher Angiopep-2 density led to decreased BBB penetration. biorxiv.orgbiorxiv.org This suggests that an optimal surface density may exist, beyond which the transport efficiency diminishes. biorxiv.org

One hypothesis for this phenomenon is that an excessively high density of Angiopep-2 could lead to a very strong attachment of the nanoparticle to the LRP1 receptor, which might hinder its subsequent trafficking and release on the other side of the barrier. biorxiv.org This could result in increased lysosomal degradation of the nanoparticles rather than successful transcytosis. biorxiv.org The local flow environment is another crucial factor, as studies have shown that fluid shear stress can influence the binding and penetration of Angiopep-2 functionalized nanoparticles. mdpi.complos.org

In contrast to static models, dynamic in vitro models, such as a BBB-on-a-chip, and in vivo studies have shown that higher Angiopep-2 densities can facilitate nanoparticle transport across the BBB. biorxiv.orgresearchgate.net These conflicting results highlight the importance of the experimental model in assessing the efficacy of targeted nanoparticles and underscore the need for optimization of ligand density for each specific delivery system. biorxiv.orgbiorxiv.org

Table 1: Effect of Angiopep-2 Density on Nanoparticle-Cell Association and BBB Permeability in Different Models

| Model | Angiopep-2 Density | Outcome | Reference |

| 2D Cell Culture (hCMEC/D3) | Increasing | Positive correlation with cellular association | biorxiv.orgresearchgate.net |

| Transwell (Static) | High | Negative correlation with BBB penetration | biorxiv.orgbiorxiv.org |

| BBB-GBM-on-a-Chip (Dynamic) | High | Positive correlation with BBB penetration | biorxiv.orgresearchgate.net |

| In Vivo | High | Facilitated transport across the BBB | biorxiv.org |

Influence of Multivalency on LRP1 Modulation and Brain Uptake

Multivalency, the simultaneous binding of multiple ligands on a nanoparticle to multiple receptors on a cell, significantly influences the interaction with LRP1 and subsequent brain uptake. The multimeric association between Angiopep-2 peptides on a nanoparticle and LRP1 receptors has been shown to substantially increase the intracerebral uptake of these nanoparticles. mdpi.com

A multivalent approach using Angiopep-2 functionalized polymersomes has been explored as a therapeutic strategy for Alzheimer's disease by modulating LRP1 receptors. biorxiv.org This strategy aims for "super-selective" targeting of BBB sites with specific LRP1 receptor concentrations. biorxiv.org By precisely targeting LRP1, these multivalent nanocarriers can induce robust transport of cerebral amyloid-beta (Aβ) from the brain to the bloodstream, leading to a reduction in Aβ deposits and improved cognitive function in animal models. biorxiv.org

Angiopep 2 Conjugation Strategies and Design Principles for Targeted Delivery Systems

Peptide-Drug Conjugates (PDCs) Utilizing Angiopep-2

Peptide-drug conjugates (PDCs) are a therapeutic modality that links a cytotoxic drug to a peptide ligand, directing the drug to specific cells or tissues. In the context of Angiopep-2, PDCs are designed to deliver chemotherapeutic agents across the BBB to target brain tumors. A notable example is ANG1005, a conjugate of Angiopep-2 and three paclitaxel (B517696) molecules, which has demonstrated the ability to enter the brain more effectively than paclitaxel alone and bypass the P-glycoprotein efflux pump. nih.govmedchemexpress.comnih.gov

The Angiopep-2 peptide possesses multiple sites amenable to drug conjugation, primarily the primary amino groups. nih.govresearchgate.net These include the N-terminal α-amino group and the ε-amino groups of the lysine (B10760008) side chains. nih.govresearchgate.net The rational selection of these conjugation sites is critical, as modifications can influence the peptide's ability to bind to its target receptor, LRP1. mdpi.com

Studies have explored the use of the N-terminus and the lysine residues at positions 10 and 15 as conjugation points. researchgate.net The differential reactivity of the N-terminal α-amino group (pKa ≈ 8) and the lysine ε-amino group (pKa ≈ 10) allows for site-selective modification by controlling reaction conditions such as pH. mdpi.com Near-physiological pH favors modification at the more nucleophilic N-terminus, while a more basic pH (8.5–9.5) is optimal for targeting lysine side chains. mdpi.com This selective chemistry enables the precise design of PDCs with defined structures and properties. mdpi.comunifi.it

The therapeutic efficacy of Angiopep-2 PDCs is not merely dependent on the successful conjugation of a drug but is significantly influenced by the specific location and number of attached drug molecules. nih.govmdpi.com Research investigating Angiopep-2-daunomycin conjugates has revealed that simply increasing the drug-to-peptide ratio does not necessarily enhance the conjugate's bioactivity. nih.govresearchgate.net

A systematic study analyzing conjugates with one, two, or three daunomycin molecules attached at different positions yielded critical insights into the structure-activity relationship: nih.govresearchgate.netmdpi.com

N-terminus Conjugation: Conjugates with a daunomycin molecule attached to the N-terminus exhibited the most potent cytostatic effects. nih.govmdpi.com

Lysine-15 Conjugation: Modification of the lysine side chain at position 15 resulted in significantly reduced receptor binding and, consequently, lower cellular uptake and a diminished in vitro cytostatic effect. mdpi.com

Drug Number vs. Position: The position of the drug molecule was found to have a greater impact on antitumor activity than the total number of conjugated drugs. A single drug molecule at the N-terminus could be more effective than a conjugate with three drug molecules attached at less favorable sites. mdpi.com

These findings underscore the importance of precise chemical synthesis to control the conjugation site, rather than nonspecifically substituting all available amino groups. mdpi.com

Table 1: Influence of Daunomycin Position on Angiopep-2 Conjugate Bioactivity

| Conjugation Site(s) | Number of Drug Molecules | Relative Cytostatic Effect | Cellular Uptake | Key Finding |

| N-terminus | 1 | High | High | Optimal site for maintaining bioactivity. mdpi.com |

| Lysine-15 Side Chain | 1 | Low | Low | Significantly reduces receptor binding and uptake. mdpi.com |

| N-terminus & Lysine-10 | 2 | Moderate-High | Moderate-High | Efficacy is maintained but may not be superior to N-terminus alone. mdpi.com |

| All three sites | 3 | Moderate | Low | Increasing drug load does not guarantee increased efficacy. nih.govmdpi.com |

An oxime linkage is one type of chemistry employed in the creation of Angiopep-2 PDCs. nih.govresearchgate.net This bond is formed through the reaction of an alkoxyamine functional group on one component with a carbonyl group (aldehyde or ketone) on the other. nih.gov Key characteristics of the oxime linkage include:

Chemo-selectivity: The reaction is highly specific, proceeding rapidly under mildly acidic conditions. nih.gov

Stability: The resulting oxime bond is relatively stable across a broad pH range, which can prevent premature drug release during circulation. nih.gov

In studies with Angiopep-2-daunomycin conjugates, an oxime linkage was used. nih.govresearchgate.net In other applications, such as the ANG1005 conjugate, a cleavable ester linkage was utilized to connect paclitaxel to the peptide. nih.gov The selection of a stable, non-cleavable linker like an oxime versus a cleavable linker depends on the desired mechanism of action—whether the entire conjugate is intended to be internalized and exert its effect, or if the drug needs to be released from the peptide within the target cell. nih.gov

Angiopep-2 Functionalized Nanoparticle Platforms

Beyond direct drug conjugation, Angiopep-2 is widely used to functionalize the surface of various nanoparticle platforms. This strategy aims to leverage the peptide's BBB-shuttling and tumor-targeting capabilities to deliver larger or more complex therapeutic payloads, such as encapsulated drugs, genes, or imaging agents. mdpi.comnih.gov

Biodegradable polymers are frequently used to formulate nanoparticles for drug delivery due to their biocompatibility. mm-encapsulation.com Angiopep-2 has been successfully conjugated to several types of polymeric nanoparticles to enhance their delivery to the brain. mdpi.com

Poly(lactic-co-glycolic acid) (PLGA): PLGA is an FDA-approved polymer extensively used in drug delivery systems. mm-encapsulation.comnih.gov Nanoparticles made from PLGA can be functionalized with Angiopep-2 through various strategies, including both pre- and post-formulation modifications. nih.govgenscript.com These targeted nanoparticles have been shown to effectively cross the BBB and accumulate in neuronal cells. nih.govgenscript.com Angiopep-2-modified PLGA nanoparticles have been developed as multifunctional systems for the co-delivery of chemotherapeutic agents like doxorubicin (B1662922) and genetic material such as siRNA to glioma cells, demonstrating synergistic therapeutic effects. mdpi.commm-encapsulation.com

Poly(L-malic acid) (PMLA): PMLA is another biodegradable and nontoxic polymer that can serve as a scaffold for targeted delivery systems. acs.org Functionalization of a β-poly(l-malic acid) nanoplatform with Angiopep-2 has been shown to result in more effective infiltration into the brain parenchyma compared to nanoparticles modified with other targeting ligands. nih.govmdpi.comresearchgate.net This highlights the efficiency of the Angiopep-2/LRP1-mediated transport mechanism for polymeric nanoparticle systems. acs.org

Liposomes are versatile, lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs and have been a mainstay in nanomedicine. mdpi.com Modifying the surface of liposomes with Angiopep-2 enhances their ability to cross the BBB and target brain pathologies. nih.govtandfonline.com

Angiopep-2-functionalized liposomes have been investigated for a wide range of applications:

Drug Delivery: Doxorubicin-loaded Angiopep-2 liposomes have demonstrated glioma-targeting therapeutic effects. mdpi.com Similarly, liposomes co-loaded with Salidroside and Icariin and modified with Angiopep-2 have been developed as a potential therapeutic strategy for Alzheimer's disease by enhancing drug accumulation in the brain. nih.govtandfonline.com

Gene and Drug Co-delivery: Cationic liposomes functionalized with Angiopep-2 can carry both drugs (e.g., paclitaxel) and therapeutic genes, achieving greater apoptosis in glioma cells compared to single-agent systems. mdpi.com

Theranostics: "Bubble liposomes" modified with Angiopep-2 can entrap ultrasound contrast gas alongside nucleic acids. mdpi.comjst.go.jp These systems have the potential to serve as tools for both brain-targeted delivery and ultrasound imaging after systemic administration. jst.go.jpnih.gov

Table 2: Overview of Angiopep-2 Functionalized Nanoparticle Platforms

| Nanoparticle Platform | Polymer/Lipid Composition | Example Payload(s) | Targeted Disease/Application | Reference(s) |

| Polymeric Nanoparticle | Poly(lactic-co-glycolic acid) (PLGA) | Doxorubicin, EGFR siRNA | Glioma | mm-encapsulation.com |

| Polymeric Nanoparticle | Poly(lactic-co-glycolic acid) (PLGA) | Temozolomide (B1682018), Dbait | Glioma | nih.gov |

| Polymeric Nanoparticle | β-poly(L-malic acid) (PMLA) | Rhodamine (as marker) | Brain Tissue Delivery | acs.org |

| Liposome (B1194612) | Cationic Lipids | pEGFP-hTRAIL, Paclitaxel | Glioma | mdpi.com |

| Liposome | PEGylated Lipids | Doxorubicin | Glioma | mdpi.com |

| Liposome | Phospholipids | Salidroside, Icariin | Alzheimer's Disease | nih.govtandfonline.com |

| Bubble Liposome | PEGylated Lipids | Ultrasound Contrast Gas, Nucleic Acids | Brain Imaging & Delivery | jst.go.jp |

Dendrimer-Based Delivery Systems (e.g., Poly(amidoamine))

Dendrimers, particularly poly(amidoamine) (PAMAM) dendrimers, are highly branched, monodisperse macromolecules with a well-defined structure, making them excellent candidates for drug delivery. nih.gov Their multivalent surface allows for the attachment of multiple molecules, including targeting ligands like Angiopep-2 and therapeutic agents.

Angiopep-2-modified PAMAM dendrimers have been effectively utilized for the targeted delivery of anticancer drugs, such as doxorubicin and temozolomide, to glioma cells. mdpi.comnih.gov The conjugation of Angiopep-2 to the dendrimer surface enhances the transport of the nanocarrier across the BBB. mdpi.com Studies have shown that Angiopep-2-functionalized PAMAM dendrimers can be internalized by brain capillary endothelial cells through LRP1-mediated endocytosis. mdpi.com Furthermore, the cationic nature of PAMAM dendrimers at physiological pH facilitates the complexation and delivery of genetic material, such as DNA, to the brain. mdpi.comnih.gov

To improve the in vivo performance of these systems, polyethylene (B3416737) glycol (PEG) is often incorporated as a linker between the dendrimer and Angiopep-2. This PEGylation strategy has been shown to enhance the half-life of the nanocarrier and improve its brain uptake. nih.gov For instance, Angiopep-2 grafted PEGylated PAMAM dendrimers demonstrated a significant increase in brain accumulation compared to their non-PEGylated counterparts. nih.gov

Table 1: Research Findings on Angiopep-2 Conjugated Dendrimer-Based Delivery Systems

| Dendrimer Type | Therapeutic Agent | Key Findings |

|---|---|---|

| PAMAM G4 | Doxorubicin | Enhanced BBB transportation and accumulation in glioma cells. |

| PAMAM G3 | Temozolomide | PEGylated version showed 3.35 times higher brain uptake than pure TMZ. nih.gov |

| PAMAM | DNA | Achieved targeted gene delivery to the brain with higher efficiency than unmodified dendrimers. mdpi.com |

Inorganic Nanomaterials (e.g., Gold, Mesoporous Silica (B1680970), Carbon-Based)

Inorganic nanomaterials offer unique physical and chemical properties that can be harnessed for drug delivery. Their tunable size, shape, and surface chemistry allow for the development of versatile platforms for targeted therapies.

Gold Nanoparticles (AuNPs): Gold nanoparticles are readily synthesized and can be functionalized with various molecules. Angiopep-2 conjugated AuNPs have been investigated for the delivery of chemotherapeutics to brain tumors. nih.gov For example, doxorubicin-loaded AuNPs decorated with Angiopep-2 and incorporating a pH-sensitive hydrazone bond demonstrated triggered drug release in the acidic tumor microenvironment. mdpi.com This "smart" delivery system combines the targeting ability of Angiopep-2 with controlled release, enhancing the therapeutic efficacy while minimizing systemic toxicity. mdpi.com

Mesoporous Silica Nanoparticles (MSNs): Mesoporous silica nanoparticles are characterized by a large surface area and porous structure, enabling high drug loading capacity. nih.govsci-hub.se Angiopep-2 functionalization of MSNs has been shown to facilitate their transport across the BBB. nih.govsci-hub.se In one study, lipid-coated MSNs loaded with paclitaxel and modified with Angiopep-2 demonstrated enhanced penetration into glioma cells and prolonged the survival of tumor-bearing rats. nih.gov The lipid coating helps to prevent premature drug release and improves the in vivo stability of the nanoparticles. sci-hub.se

Carbon-Based Nanomaterials: Carbon-based nanomaterials, including carbon nanotubes and carbon nanodots, possess unique mechanical and electrical properties. nih.gov PEGylated oxidized multi-walled carbon nanotubes modified with Angiopep-2 have been used to deliver doxorubicin to gliomas, demonstrating a dual-targeting effect. nih.gov Similarly, Angiopep-2 anchored to PEGylated carbon nanodots showed more effective targeting of glioma cells compared to their non-targeted counterparts. nih.govmdpi.com

Table 2: Research Findings on Angiopep-2 Conjugated Inorganic Nanomaterials

| Nanomaterial | Therapeutic Agent | Key Findings |

|---|---|---|

| Gold Nanoparticles | Doxorubicin | pH-sensitive release in the tumor microenvironment. mdpi.com |

| Mesoporous Silica Nanoparticles | Paclitaxel | High drug loading capacity (11.08%) and sustained release. nih.gov |

| Carbon Nanotubes | Doxorubicin | Demonstrated a combined dual-targeting effect for glioma delivery. nih.gov |

| Carbon Nanodots | - | More effective targeting of C6 glioma cells than non-targeted nanodots. nih.govmdpi.com |

Enzyme-Sensitive Nanoparticles for Controlled Release

To achieve more precise drug release at the target site, enzyme-sensitive nanoparticles have been developed. These systems utilize linkers that are cleaved by enzymes that are overexpressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs). acs.orgdovepress.com

One approach involves designing nanoparticles with a cleavable PEG layer. Under normal physiological conditions, the PEG layer shields the nanoparticle, prolonging its circulation time. Upon reaching the tumor, MMPs cleave the linker, shedding the PEG layer and exposing the nanoparticle for cellular uptake. dovepress.com This can also trigger a change in the surface charge of the nanoparticle from negative to positive, further enhancing its interaction with cancer cells. dovepress.com

Another strategy employs activatable cell-penetrating peptides (ACPPs). In one design, an ACPP was constructed by linking a polycationic peptide (R8) to a polyanionic peptide (E8) via an MMP-2-sensitive linker. acs.org In the bloodstream, the anionic peptide neutralizes the cationic peptide, inhibiting non-specific cell penetration. In the presence of MMP-2 in the tumor, the linker is cleaved, activating the cell-penetrating ability of the cationic peptide and enhancing tumor cell uptake. acs.org Nanoparticles dual-functionalized with Angiopep-2 and such an ACPP have demonstrated superior glioma localization compared to single-ligand modified nanoparticles. acs.org

Table 3: Research Findings on Angiopep-2 Conjugated Enzyme-Sensitive Nanoparticles

| Nanoparticle System | Enzyme | Key Findings |

|---|---|---|

| Lipid Nanoparticles with Cleavable PEG | MMPs | PEG release and charge switch from negative to positive, favoring endocytosis. dovepress.com |

| Nanoparticles with Activatable Cell-Penetrating Peptide | MMP-2 | Cleavage of MMP-2 sensitive linker activates cell-penetrating peptide, enhancing cellular uptake. acs.org |

| PLGA-PLL NPs with MMP-1 sensitive fusion peptide | MMP-1 | MMP-1 triggered cleavage removed Angiopep-2 for augmented accumulation in brain metastases. nih.gov |

Angiopep-2 Conjugation to Biologics (e.g., Antibodies, Fusion Proteins)

Conjugating Angiopep-2 to biologics, such as monoclonal antibodies (mAbs), offers a promising strategy to enhance their delivery to the brain for the treatment of CNS disorders and brain tumors. nih.govrsc.org

Homogeneous versus Heterogeneous Conjugation Methods

The method of conjugation can significantly impact the efficacy of the resulting biologic-Angiopep-2 conjugate.

Homogeneous Conjugation: To overcome the limitations of heterogeneous conjugation, site-specific methods are employed to produce homogeneous conjugates with a defined number of Angiopep-2 molecules attached at specific locations on the antibody. nih.govrsc.org Studies have shown that homogeneous conjugation of Angiopep-2 to a monoclonal antibody resulted in improved binding affinity for brain microvascular endothelial cells and enhanced accumulation in brain tissues and tumors compared to heterogeneous conjugates. nih.govrsc.org For example, a homogeneous anti-EGFR mAb-Angiopep-2 conjugate showed a significantly lower dissociation constant (KD) of 4.96 nM compared to 28.5 nM for its heterogeneous counterpart, indicating a higher binding affinity. nih.govrsc.org

Table 4: Comparison of Homogeneous and Heterogeneous Angiopep-2 Antibody Conjugates

| Conjugation Method | Key Characteristics | Impact on Efficacy |

|---|---|---|

| Heterogeneous | Random conjugation sites and variable ligand-to-antibody ratio. nih.govrsc.org | Can lead to reduced binding affinity and inconsistent performance. nih.gov |

| Homogeneous | Specific conjugation sites and a defined ligand-to-antibody ratio. nih.govrsc.org | Improved binding affinity and enhanced accumulation in target tissues. nih.govrsc.org |

Site-Specific Conjugation Techniques (e.g., N-terminus without lysine capping)

Site-specific conjugation aims to attach Angiopep-2 to a precise location on the biologic, preserving its function and ensuring a uniform product. One such technique involves targeting the N-terminus of the peptide. By synthesizing a dibenzocyclooctyne (DBCO)-functionalized Angiopep-2 module, it can be specifically installed onto the antibody. nih.gov This approach avoids the random modification of lysine residues, which can be crucial for the antibody's antigen-binding activity. This method provides a well-defined conjugate with a specific ligand-to-antibody ratio, contributing to its improved performance. nih.gov

Stability Considerations of Conjugation Linkages (e.g., Cysteine-Maleimide Adducts)

The stability of the linker used to conjugate Angiopep-2 is critical for the in vivo performance of the delivery system. Cysteine-maleimide adducts are commonly used for bioconjugation; however, they have been shown to be susceptible to deconjugation through thiol exchange with serum proteins like albumin. nih.gov This can lead to the premature release of Angiopep-2 from the delivery vehicle, reducing its targeting efficiency.

To address this instability, alternative conjugation chemistries and more stable maleimide (B117702) derivatives have been developed. For example, N-aryl maleimides have been shown to form more stable adducts with thiols compared to traditional N-alkyl maleimides. researchgate.netnih.gov These modified maleimides accelerate thiosuccinimide hydrolysis, leading to a ring-opened product that is less prone to retro-Michael reactions and subsequent deconjugation. prolynxinc.com Another strategy involves a transcyclization reaction where the thioether bond is locked within a 6-membered ring, significantly enhancing the stability of the maleimide-thiol conjugate. researchgate.netd-nb.info

Boron-Peptide Conjugates for Boron Neutron Capture Therapy (BNCT)

The development of effective boron delivery agents is a critical challenge in Boron Neutron Capture Therapy (BNCT), a binary radiation therapy for cancer. nih.gov An ideal agent must deliver a sufficient concentration of boron-10 (B1234237) (¹⁰B) to tumor cells while minimizing accumulation in surrounding healthy tissues. researchgate.net Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1), has emerged as a promising vector for delivering boron agents to brain tumors, such as glioblastoma. frontiersin.orgmdpi.com LRP1 is overexpressed on the blood-brain barrier (BBB) and glioma cells, making Angiopep-2 an effective "Trojan horse" to ferry therapeutic payloads into the brain. frontiersin.orgmdpi.com

A key strategy involves the direct conjugation of a boron-containing molecule to the Angiopep-2 peptide. frontiersin.org This approach leverages the inherent tumor-targeting and BBB-penetrating capabilities of Angiopep-2 to ensure selective boron accumulation. frontiersin.orgaacrjournals.org Researchers have designed and synthesized novel boron-peptide conjugates, demonstrating enhanced boron delivery and therapeutic efficacy in preclinical glioma models compared to the clinically used agent, ¹⁰B-p-boronophenylalanine (BPA). nih.govfrontiersin.org

One such conjugate, designated ANG-B, was developed by directly modifying Angiopep-2 with a ¹⁰B-containing moiety. nih.gov The design involved conjugating ¹⁰B-4-carboxyphenylboronic acid to the N-terminus of the Angiopep-2 peptide through solid-phase peptide synthesis. nih.govresearchgate.net Additionally, a cysteine residue was added to the C-terminus to potentially enhance the boron delivery capabilities. nih.govresearchgate.net This direct conjugation strategy avoids the use of bulky linkers or carriers that might impede the peptide's ability to cross the BBB. frontiersin.org

Preclinical studies have demonstrated the potential of this approach. The resulting ANG-B conjugate showed superior performance over BPA in both in vitro and in vivo settings. nih.gov In cell-based assays, ANG-B led to significantly higher boron uptake in various cancer cell lines. nih.gov When applied in an intracranial glioma mouse model, ANG-B exhibited efficient tumor targeting, achieving a high tumor-to-blood ratio. aacrjournals.orgnih.gov

The enhanced delivery of boron translated to improved therapeutic outcomes in BNCT experiments. frontiersin.org Glioma-bearing mice treated with ANG-B followed by thermal neutron irradiation showed significantly greater tumor shrinkage compared to those treated with BPA-based BNCT. frontiersin.orgnih.gov Specifically, tumors in the ANG-B-treated group shrank by an average of 62.9%, whereas the BPA-treated tumors shrank by only 23.0%. aacrjournals.orgnih.gov These findings underscore the potential of Angiopep-2-boron conjugates as next-generation delivery agents to improve the efficacy of BNCT for aggressive brain cancers. frontiersin.org

Research Findings on Angiopep-2-Boron Conjugates

| Conjugate | Composition | Key In Vitro Findings | Key In Vivo Findings (Intracranial Glioma Mouse Model) |

| ANG-B | Angiopep-2 peptide with ¹⁰B-4-carboxyphenylboronic acid at the N-terminus and a C-terminal cysteine. nih.govresearchgate.net | BNCT with 5 mM ANG-B resulted in 86.5% ± 5.3% clonogenic cell death. nih.gov | Tumor-to-blood ratio of 9.42 ± 2.47 at 4 hours post-treatment. aacrjournals.org |

| BPA (Control) | ¹⁰B-p-boronophenylalanine. nih.gov | BNCT with 5 mM BPA resulted in 73.3% ± 6.0% clonogenic cell death. nih.gov | Tumor-to-normal brain ratio of approximately 2. nih.govfrontiersin.org |

| Treatment Group | Average Tumor Shrinkage (31 days post-BNCT) |

| ANG-B-based BNCT | 62.9% aacrjournals.orgnih.gov |

| BPA-based BNCT | 23.0% aacrjournals.orgnih.gov |

Preclinical Brain Targeting and Drug Delivery Studies of Angiopep 2 Tfa Conjugates

Evaluation of Blood-Brain Barrier Penetration Efficacy

The ability of Angiopep-2 conjugates to cross the BBB is a critical determinant of their therapeutic potential. This has been rigorously evaluated using both in vitro and in vivo models.

In Vitro Blood-Brain Barrier Models (e.g., Transwell, Microfluidic BBB-on-a-chip)

In vitro models that mimic the BBB are essential tools for the initial screening and mechanistic understanding of drug delivery systems. Commonly used models include Transwell assays and more advanced microfluidic "BBB-on-a-chip" systems.

Studies using a Transwell model with a tight monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) have been employed to assess the permeability of Angiopep-2 functionalized nanoparticles. acs.orgbiorxiv.org Research has shown that Angiopep-2 functionalized lipid cubosomes can penetrate the BBB more effectively than their non-functionalized counterparts in these models. acs.orgnih.gov However, some studies have revealed a complex relationship between the density of Angiopep-2 on the nanoparticle surface and BBB penetration in Transwell assays, with higher densities sometimes correlating with decreased transport. biorxiv.orgbiorxiv.org This suggests a potential for an optimal ligand density that avoids oversaturation of the transport system. biorxiv.org

Microfluidic BBB-on-a-chip models, which incorporate physiological shear stress, offer a more dynamic and arguably more representative in vitro environment. biorxiv.orgbiorxiv.org In contrast to some Transwell findings, studies using BBB-on-a-chip models have demonstrated a positive correlation between higher Angiopep-2 density and increased BBB penetration. biorxiv.orgbiorxiv.org For instance, a 3D BBB/glioblastoma-on-a-chip model showed a threefold higher uptake of Angiopep-2-functionalized cubosomes by U87 glioblastoma cells compared to non-functionalized cubosomes. acs.orgnih.gov These dynamic models are considered valuable for the preclinical assessment of novel nanoparticle formulations for brain delivery. biorxiv.org

Table 1: In Vitro BBB Penetration of Angiopep-2 Conjugates

| Model | Nanoparticle Type | Key Finding | Reference(s) |

|---|---|---|---|

| hCMEC/D3 Transwell | Lipid Cubosomes | Angiopep-2 functionalization enhances BBB penetration. | acs.orgnih.gov |

| hCMEC/D3 Transwell | Polymeric Nanoparticles | Higher Angiopep-2 density can negatively correlate with BBB penetration. | biorxiv.orgbiorxiv.org |

| BBB-GBM-on-a-chip | Lipid Cubosomes | 3-fold higher uptake of Angiopep-2 functionalized cubosomes by U87 cells. | acs.orgnih.gov |

| BBB-GBM-on-a-chip | Polymeric Nanoparticles | Higher Angiopep-2 density positively correlates with BBB penetration. | biorxiv.orgbiorxiv.org |

In Vivo Brain Uptake and Distribution Studies in Animal Models (e.g., Murine, Rat)

Following promising in vitro results, the brain uptake and distribution of Angiopep-2 conjugates are assessed in animal models, primarily mice and rats. These studies provide crucial information on the real-world efficacy of these delivery systems.

In vivo biodistribution studies have consistently demonstrated that Angiopep-2 modification significantly enhances the accumulation of nanoparticles in the brain compared to non-functionalized particles. acs.orgnih.gov For example, after intravenous administration in mice, Angiopep-2-conjugated poly(ethylene glycol)-block-poly(d,l-lactide acid) (PEG-PLA) micelles showed high brain accumulation for up to 24 hours. nih.gov Similarly, Angiopep-2-modified PEG-co-poly(ɛ-caprolactone) (PEG-PCL) nanoparticles accumulated at higher levels in various brain regions, including the cortex and hippocampus, compared to unmodified nanoparticles. nih.gov

Studies have also shown that Angiopep-2 allows for the delivery of drug constructs to the brain. For instance, a conjugate of Angiopep-2 and PAPTP, a potential anti-cancer compound, resulted in the delivery of 0.3–0.4 nmoles of the construct per gram of brain tissue in mice after intravenous injection. nih.govmdpi.com In rat models, Angiopep-2-conjugated polymersomes loaded with doxorubicin (B1662922) achieved more extensive distribution and higher accumulation in the brain, particularly in glioma tumors, compared to free doxorubicin or non-targeted polymersomes. dovepress.com Specifically, the doxorubicin concentration in glioma tumors was significantly higher for the Angiopep-2 targeted group (0.21%/g) compared to free doxorubicin (0.03%/g) and non-targeted polymersomes (0.11%/g). dovepress.com

Glioblastoma and Brain Tumor Targeting Studies

The dual-targeting capability of Angiopep-2, binding to LRP1 on both the BBB and glioma cells, makes it a particularly attractive ligand for treating brain tumors like glioblastoma. nih.govmdpi.com

Specificity of Angiopep-2 Conjugates for Glioma Cells

The overexpression of LRP1 on glioma cells provides a molecular target for Angiopep-2 conjugates, enabling specific delivery of therapeutic agents to the tumor site. nih.govmdpi.com In vitro studies have confirmed the specificity of Angiopep-2-modified nanoparticles for glioma cells. For example, Angiopep-2-functionalized cationic liposomes were shown to specifically deliver siRNA to glioma cells. mdpi.com Similarly, Angiopep-2-anchored PEGylated carbon nanodots targeted C6 glioma cells more effectively than their non-targeted counterparts. mdpi.com

The specificity is further supported by competition assays. The uptake of Angiopep-2 conjugated nanoparticles by glioma cells can be significantly reduced by pre-treating the cells with an excess of free Angiopep-2, confirming that the uptake is a receptor-mediated process. mdpi.com

Efficacy of Targeted Delivery in Orthotopic Brain Tumor Models

Orthotopic brain tumor models, where human tumor cells are implanted into the brains of immunocompromised animals, provide a clinically relevant platform to evaluate the therapeutic efficacy of targeted drug delivery systems.

Numerous studies have demonstrated the enhanced anti-tumor effects of Angiopep-2-conjugated therapeutics in such models. For instance, Angiopep-2-functionalized nanoparticles carrying therapeutic agents have been shown to effectively suppress tumor growth and significantly improve the survival time of mice with orthotopic glioblastoma multiforme (GBM) brain tumors. nih.govmdpi.com In one study, the median survival of orthotopic tumor-bearing mice treated with Angiopep-2-conjugated nanoparticles was prolonged to 24 days, compared to only 14 days for those treated with non-targeted nanoparticles. thno.org

Another study using an orthotopic human glioblastoma mouse model showed that an Angiopep-2-conjugated system delivering a therapeutic gene achieved a remarkable anti-tumor effect and survival benefit by inhibiting proliferation and inducing apoptosis. nih.govmdpi.com Similarly, a dual-targeting system using Angiopep-2 and an activatable cell-penetrating peptide loaded with docetaxel (B913) showed superior anti-glioma effects in vivo compared to single-ligand modified nanoparticles. acs.org Furthermore, a specific dual-targeting delivery system using Angiopep-2-modified small extracellular vesicles loaded with doxorubicin significantly improved the survival time of glioma-bearing mice by more than two-fold. nih.gov

Table 2: Efficacy of Angiopep-2 Conjugates in Orthotopic Brain Tumor Models

| Animal Model | Therapeutic Agent | Key Finding | Reference(s) |

|---|---|---|---|

| Orthotopic GBM Mouse Model | siRNA against PLK1 and VEGFR2 | Effective tumor growth suppression and significantly improved survival. | nih.govmdpi.com |

| Orthotopic Tumor-Bearing Mice | Photothermal/Photodynamic Therapy | Median survival prolonged to 24 days vs. 14 days for non-targeted group. | thno.org |

| Invasive Orthotopic Human Glioblastoma Mouse Model | Therapeutic Gene | Remarkable anti-tumor effect and survival benefit. | nih.govmdpi.com |

| Glioma-Bearing Mice | Docetaxel | Superior anti-glioma effect compared to single-ligand modified nanoparticles. | acs.org |

| Glioma Mice | Doxorubicin | More than 2-fold improvement in survival time. | nih.gov |

Cellular Uptake and Internalization Mechanisms

The cellular uptake of Angiopep-2 conjugates is primarily mediated by the LRP1 receptor through a process called receptor-mediated transcytosis. nih.govmdpi.comnih.gov This is an active, energy-dependent process. mdpi.comdoi.org

Studies have shown that the internalization of Angiopep-2-conjugated nanoparticles into brain capillary endothelial cells is a saturable process and can be inhibited by an excess of free Angiopep-2, confirming the involvement of a specific receptor. nih.govdoi.org The uptake occurs rapidly, with internalization observed in less than 5 minutes for Angiopep-2 itself. nih.gov

Further investigations into the endocytic pathways have revealed that both clathrin-mediated and caveolae-mediated endocytosis are involved in the cellular uptake of Angiopep-2-conjugated nanoparticles. biorxiv.orgdoi.org Inhibition of these pathways using specific chemical inhibitors like chlorpromazine (B137089) (for clathrin-mediated) and nystatin (B1677061) or filipin (B1216100) (for caveolae-mediated) significantly reduces the internalization of the nanoparticles. biorxiv.orgdoi.org Interestingly, the density of Angiopep-2 on the nanoparticle surface may influence which pathway is predominantly used, with the potential for a specific density threshold to activate caveolae-mediated endocytosis. biorxiv.org The positive charge of the Angiopep-2 peptide is also thought to play a role in its initial interaction with the cell membrane. nih.gov

In Vitro Cellular Association and Uptake Assays in Glioblastoma Cell Lines

The initial evaluation of Angiopep-2 conjugates involves assessing their interaction and internalization within glioblastoma cells in a laboratory setting. Studies have consistently demonstrated that conjugating various therapeutic and imaging agents to Angiopep-2 enhances their uptake by glioblastoma cell lines, such as U87 and C6. dovepress.comnih.gov For instance, doxorubicin-loaded polymersomes conjugated with Angiopep-2 (Ang-PS-DOX) showed significantly higher cellular uptake in C6 glioma cells compared to non-conjugated polymersomes. dovepress.com Similarly, Angiopep-2-conjugated nanoparticles have been shown to increase the intracellular accumulation of drugs like irinotecan (B1672180) in glioblastoma models. creative-peptides.com The uptake of these conjugates is often quantified using techniques like flow cytometry and confocal microscopy, which allow for the measurement of fluorescence intensity within the cells. researchgate.net

Table 1: In Vitro Uptake of Angiopep-2 Conjugates in Glioblastoma Cell Lines This table is interactive. Users can sort and filter the data.

| Cell Line | Angiopep-2 Conjugate | Control | Observation | Reference |

|---|---|---|---|---|

| U87 | Daunomycin-Angiopep-2 | Free Daunomycin | Increased cellular uptake compared to the free drug. | nih.gov |

| C6 | Doxorubicin-Polymersomes-Angiopep-2 | Doxorubicin-Polymersomes | Significantly higher cellular uptake. | dovepress.com |

| U87 | P12/AP-2/NCs | P12/NCs | Enhanced internalization in 3D spheroid model. | biorxiv.org |

| GS-102 | Thera-ANG-cHANPs | Thera-cHANPs | Increased internalization via active peptide-mediated uptake. | mdpi.com |

Receptor-Mediated Endocytosis Investigations

The primary mechanism by which Angiopep-2 and its conjugates cross the BBB and enter glioma cells is through LRP1-mediated endocytosis. nih.govcreative-peptides.com This process, often referred to as receptor-mediated transcytosis (RMT), involves the binding of the Angiopep-2 ligand to the LRP1 receptor on the cell surface, which then triggers the internalization of the receptor-ligand complex into the cell within vesicles. biorxiv.orgresearchgate.net Studies have confirmed the role of LRP1 by demonstrating that the uptake of Angiopep-2 conjugates can be inhibited by the presence of other LRP1 ligands, such as α2-macroglobulin, or by conditions that disrupt endocytosis, like low temperatures. creative-peptides.comnih.gov Investigations have also pointed to the involvement of clathrin-mediated endocytosis as a key pathway for the internalization of Angiopep-2-modified nanoparticles. biorxiv.org Interestingly, some research suggests that while LRP1 is the reported receptor, uptake can, in some instances, occur independently of it, hinting at the possibility of other internalization mechanisms. chemrxiv.org

Influence of Angiopep-2 Modification on Intracellular Accumulation

The modification of nanoparticles and drugs with Angiopep-2 has a profound impact on their intracellular accumulation. The density of Angiopep-2 on the surface of nanoparticles is a critical factor influencing their uptake. biorxiv.org Optimizing the density can lead to enhanced receptor-mediated endocytosis and, consequently, greater accumulation within target cells. biorxiv.org For example, Angiopep-2-conjugated liposomes have been shown to increase brain delivery efficiency by fivefold. creative-peptides.com This enhanced accumulation is not only due to increased uptake but also to the ability of Angiopep-2 to facilitate transport across cellular barriers. mdpi.comcreative-peptides.com The dual-targeting nature of Angiopep-2, binding to LRP1 on both the BBB and glioma cells, significantly boosts the concentration of the conjugated drug at the tumor site. creative-peptides.comdovepress.com

Structure-Activity Relationship (SAR) Studies in Angiopep-2 Conjugates

Impact of Conjugation Site and Drug Load on Biological Activity

The specific site of drug conjugation on the Angiopep-2 peptide and the number of drug molecules attached (drug load) are crucial determinants of the conjugate's biological activity. nih.govnih.gov Angiopep-2 has three primary amine groups available for conjugation: the N-terminus and the side chains of two lysine (B10760008) residues. nih.govresearchgate.net Research on daunomycin-Angiopep-2 conjugates revealed that the position of the drug molecule significantly influences the conjugate's cytostatic effect on U87 glioblastoma cells. nih.govnih.gov Conjugates with daunomycin attached to the N-terminus exhibited the highest in vitro cytostatic effect. nih.govnih.gov Furthermore, simply increasing the number of drug molecules does not necessarily lead to increased efficacy. nih.govnih.gov This highlights the importance of a well-defined structure-activity relationship to optimize the therapeutic potential of Angiopep-2 conjugates.

Table 2: Impact of Conjugation Site of Daunomycin on Angiopep-2 Activity This table is interactive. Users can sort and filter the data.

| Conjugation Site | Relative Cytostatic Effect | Cellular Uptake | Reference |

|---|---|---|---|

| N-terminus | Highest | High | nih.govnih.gov |

| Lysine side chain (position 15) | Significantly decreased | Moderate | nih.gov |

| Lysine side chain (position 10) | Moderate | Outstanding | nih.gov |

Degradation Studies and Metabolite Identification in Biological Systems

Understanding how Angiopep-2 conjugates break down within biological systems is essential for predicting their therapeutic window and potential toxicity. Degradation studies are often conducted using lysosomal homogenates to mimic the intracellular environment where the drug is intended to be released. nih.govresearchgate.net These studies have shown that the stability of the linker connecting the drug to Angiopep-2 is a critical factor. nih.gov For instance, the use of enzyme-labile spacers, such as GFLG or VA, can facilitate the release of the active drug metabolite within the lysosome. nih.gov Analysis of the degradation products helps to identify the smallest active metabolites and understand the mechanism of drug release. nih.govresearchgate.net Interestingly, some studies have identified degradation products of the cargo protein that are only formed intracellularly, suggesting that cellular machinery is required for the breakdown process. chemrxiv.org

Investigation in Other Neurological Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)

The ability of Angiopep-2 to cross the BBB has led to its investigation in the context of other neurological disorders beyond brain cancer.

In Alzheimer's disease models, Angiopep-2 has been used to deliver various therapeutic and diagnostic agents. creative-peptides.comnih.gov For example, it has been shown to facilitate the delivery of anti-Aβ antibodies and other potential treatments across the BBB. creative-peptides.com Angiopep-2 itself can bind to amyloid-β protein, suggesting its potential as an imaging agent for detecting amyloid plaques, a hallmark of Alzheimer's disease. nih.gov Studies using Angiopep-2 modified nanoparticles loaded with drugs like naringin (B1676962) or a combination of Salidroside and Icariin have shown promise in improving cognitive function and reducing pathological markers in animal models of Alzheimer's. researchgate.nettandfonline.com

In Parkinson's disease models, Angiopep-2-conjugated nanoparticles have been employed to deliver therapeutic genes, such as the one encoding for human glial cell line-derived neurotrophic factor (hGDNF). mdpi.comnih.gov Intravenous administration of these nanoparticles in a rat model of Parkinson's disease resulted in improved locomotor activity and recovery of dopaminergic neurons. mdpi.comnih.gov This demonstrates the potential of Angiopep-2 as a non-viral vector for gene therapy in chronic neurodegenerative disorders. nih.gov

In Vitro and in Vivo Research Models and Assays for Angiopep 2 Tfa Studies

Animal Models for Central Nervous System Research

Following promising in vitro results, Angiopep-2-based therapeutics are evaluated in animal models to assess their biodistribution, BBB penetration, and therapeutic efficacy in a living system.

To evaluate the in vivo performance of Angiopep-2 conjugates against brain tumors, researchers commonly use intracranial glioma xenograft models. nih.gov These models are typically created by implanting human glioblastoma cells, such as U87MG, or rat glioma cells, like C6, directly into the brains of immunocompromised mice or rats. nih.gov These orthotopic models are considered highly relevant as they allow the tumor to grow in its natural microenvironment. Studies using these xenograft models have shown that systemically administered Angiopep-2-modified nanoparticles can successfully cross the BBB, accumulate in the intracranial tumors, and exert a therapeutic effect. nih.gov For example, the administration of Angiopep-2-conjugated therapies to glioma-bearing mice has resulted in significant anti-tumor effects and prolonged survival compared to control groups. nih.gov In vivo biodistribution studies have confirmed that modifying nanoparticles or antibodies with Angiopep-2 significantly enhances their accumulation in the brain. nih.govaacrjournals.org

Table 3: Summary of Findings in Intracranial Glioma Xenograft Models

| Animal Model | Cell Line Used | Angiopep-2 Conjugate System | Key Finding | Reference |

|---|---|---|---|---|

| Mice | U87MG-Luc human glioblastoma | siRNA-loaded biomimetic nanoparticles | Resulted in glioma cell death and prolonged survival. | nih.gov |

| Mice | Invasive orthotopic human glioblastoma | Cationic PEI-PLL-PEG NPs with suicide gene | Achieved a remarkable anti-tumor effect and survival benefit. | nih.gov |

| Rats | C6 glioma | Paclitaxel-loaded lipid-coated MSNs | Increased glioma cell apoptosis and prolonged survival. | nih.gov |

| Mice | Intracranial BT-474 xenografts | Anti-HER2 mAb (ANG4043) | Systemic administration increased survival. | aacrjournals.org |

Normal Brain Uptake Models

To understand the fundamental ability of Angiopep-2 to cross an intact BBB, researchers primarily utilize healthy animal models, most commonly mice. scispace.commdpi.com These in vivo studies are essential for quantifying the peptide's brain penetration and biodistribution under normal physiological conditions.

In one such study, an Angiopep-2 conjugate was administered intravenously to mice, resulting in the delivery of 0.3–0.4 nmoles of the substance per gram of brain tissue. nih.gov Biodistribution studies using fluorescently labeled Angiopep-2 conjugates have further demonstrated a significantly enhanced accumulation in the brain compared to non-functionalized molecules. scispace.com Ex vivo fluorescence imaging of whole brains from healthy mice allows for a direct visualization and semi-quantification of this uptake. scispace.com These models have also been instrumental in comparing different conjugation strategies, revealing that homogeneously conjugated Angiopep-2 antibodies exhibit improved accumulation in normal brain tissues over heterogeneous versions. scispace.commdpi.com

| Model System | Key Finding | Reference(s) |

| Healthy Mice | Delivery of 0.3–0.4 nmol/g of an Angiopep-2 construct to brain tissue. | nih.gov |

| Healthy Mice | Homogeneous conjugation of Angiopep-2 to an antibody improved brain accumulation compared to heterogeneous conjugation. | scispace.commdpi.com |

| Healthy Mice | Angiopep-2 modification significantly enhanced brain accumulation of nanoparticles compared to non-functionalized versions. | nih.gov |

Models for Specific Neurological Disorders

Building upon foundational uptake data from normal models, research has expanded to disease-specific models to evaluate the targeting potential of Angiopep-2 in pathological contexts.

Brain Tumors (Glioblastoma): A significant body of research focuses on glioblastoma (GBM), in part because the target receptor for Angiopep-2, the low-density lipoprotein receptor-related protein 1 (LRP1), is overexpressed on both BBB endothelial cells and glioma cells. mdpi.com Preclinical studies frequently employ orthotopic glioma models, where human glioblastoma cells (like U87 or U87-MG) are implanted into the brains of immunocompromised mice. richardbeliveau.orgresearchgate.net These models have been used to show that Angiopep-2-modified nanoparticles can effectively suppress tumor growth. richardbeliveau.org In addition to animal models, in vitro 3D models such as glioblastoma spheroids and advanced microfluidic "BBB/GBM-on-a-chip" systems are used to study the penetration and efficacy of Angiopep-2 constructs in a more controlled environment that mimics the tumor microenvironment. nih.gov

Alzheimer's Disease (AD): Transgenic mouse models that recapitulate key aspects of AD pathology are crucial for evaluating Angiopep-2 based diagnostics and therapeutics. Commonly used models include APP/PS-1 and APPswe/PSEN1dE9 mice, which develop amyloid-β (Aβ) plaques, a hallmark of the disease. creative-peptides.comnih.gov In these models, Angiopep-2 has been utilized as an imaging biomarker to dynamically monitor Aβ deposition. nih.gov